molecular formula C14H15NO3 B12846469 tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate

tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate

Katalognummer: B12846469
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: MHXZACVIGUZAQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl ester group attached to an indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves the reaction of indole-3-carboxaldehyde with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products: The major products formed from these reactions include oxidized indole derivatives, reduced alcohols, and substituted indoles .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl 2-(1H-indol-3-yl)-2-oxoacetate is unique due to its tert-butyl ester group, which imparts specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

tert-butyl 2-(1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)12(16)10-8-15-11-7-5-4-6-9(10)11/h4-8,15H,1-3H3

InChI-Schlüssel

MHXZACVIGUZAQO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(=O)C1=CNC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.